molecular formula C8H10F2O B6608831 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 2770534-53-5

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B6608831
CAS No.: 2770534-53-5
M. Wt: 160.16 g/mol
InChI Key: INSSKXXYBYMAHD-UHFFFAOYSA-N
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Description

3-(1,1-difluoroethyl)bicyclo[111]pentane-1-carbaldehyde is a chemical compound characterized by its unique bicyclic structure and the presence of a difluoroethyl group

Future Directions

The future directions for the research and development of “3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Introduction of Difluoroethyl Group: The difluoroethyl group is introduced through a series of fluorination reactions.

    Formation of Carbaldehyde: The final step involves the oxidation of the intermediate compound to form the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: Formation of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSSKXXYBYMAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)C=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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